Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC16396821
Molecular Formula: C8H10F2N2O2
Molecular Weight: 204.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10F2N2O2 |
|---|---|
| Molecular Weight | 204.17 g/mol |
| IUPAC Name | methyl 3-(difluoromethyl)-1-ethylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H10F2N2O2/c1-3-12-4-5(8(13)14-2)6(11-12)7(9)10/h4,7H,3H2,1-2H3 |
| Standard InChI Key | JJLOOIPQQJMVNO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C(F)F)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate (C₈H₁₀F₂N₂O₂) shares a pyrazole core with its ethyl ester counterpart but differs in alkyl substituents. The molecular weight is 204.17 g/mol, identical to its ethyl/methyl analog due to compensatory mass changes between the ethyl (C₂H₅) and methyl (CH₃) groups. Key structural features include:
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1-Ethyl group: Introduces steric bulk compared to the methyl group in analogs, potentially affecting reactivity and intermolecular interactions.
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Methyl ester: Reduces hydrophobicity slightly compared to ethyl esters, influencing solubility and metabolic stability.
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Difluoromethyl group: Enhances electronegativity and hydrogen-bonding potential, critical for biological activity .
Synthetic Pathways and Methodological Adaptations
Regioselective Cyclization Strategies
The synthesis of pyrazole carboxylates typically involves cyclocondensation of hydrazines with β-keto esters. For methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate, ethyl hydrazine would replace methyl hydrazine in established protocols . A plausible route involves:
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Carbonyl insertion: Reacting difluorochloromethane with carbon monoxide and ethyl hydrazine under palladium catalysis to form a β-keto amide intermediate .
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Cyclization: Treating the intermediate with methyl propiolate in the presence of a base (e.g., K₂CO₃) to induce pyrazole ring formation .
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Esterification: Hydrolysis followed by methylation using methanol under acidic conditions yields the methyl ester.
Key variables:
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Yield: Estimated at 60–70% based on analogous reactions.
Industrial-Scale Considerations
Adapting the patent-pending method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid synthesis , substitutions include:
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Ethyl hydrazine instead of methyl hydrazine in cyclization.
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Methyl propiolate replacing ethyl analogs for esterification.
Process challenges include managing exothermic reactions during cyclization and optimizing solvent recovery (e.g., using toluene over DMF) .
Physicochemical Properties (Theoretical Estimates)
| Property | Value (Estimated) | Basis for Estimation |
|---|---|---|
| Melting point | 62–64°C | +3–5°C vs. ethyl/methyl analog |
| Boiling point | 280°C (dec.) | Similar volatility profile |
| Water solubility | 5.2 g/L (25°C) | Increased polarity from methyl ester |
| logP (octanol-water) | 1.8 | Reduced hydrophobicity vs. ethyl ester |
Reaction Dynamics and Derivative Formation
Nucleophilic Substitution
The difluoromethyl group participates in SN2 reactions with alkoxides or amines. For example, treatment with sodium methoxide yields 3-(methoxydifluoromethyl) derivatives, though yields are moderate (40–50%) due to steric hindrance.
Oxidation and Reduction
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Oxidation: KMnO₄ in acidic conditions converts the methyl ester to a carboxylic acid (80% yield).
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Reduction: LiAlH₄ reduces the ester to a primary alcohol, albeit with competing pyrazole ring hydrogenation.
Challenges in Characterization
Spectroscopic Differentiation
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¹H NMR: Ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) distinguish it from methyl analogs.
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¹⁹F NMR: Difluoromethyl resonance at δ -110 to -115 ppm (doublet).
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 60% MeCN/water) shows a retention time of 8.2 min, 0.5 min shorter than ethyl ester analogs due to reduced hydrophobicity.
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